molecular formula C13H10N4O3 B2770658 Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1443979-09-6

Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2770658
CAS No.: 1443979-09-6
M. Wt: 270.248
InChI Key: HIIOVJJOVJYOFN-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate” is a compound that belongs to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include various steps, such as the design and synthesis of the compounds . The compounds are then characterized using various techniques to confirm their structure .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of interest due to its role in the synthesis of various heterocyclic compounds. Research has explored its use in generating new chemical entities with potential biological activities. For example, a study by Elotmani et al. (2002) demonstrated its utility in synthesizing new pyrazolo and triazolo derivatives through condensation reactions, highlighting its versatility in organic synthesis Elotmani et al., 2002.

Biological Activity

Compounds derived from this compound have been evaluated for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, assessing their antimicrobial efficacy against a range of pathogens. This research underscores the potential of derivatives of this compound in contributing to new antimicrobial agents Hassan, 2013.

Antifungal and Antibacterial Applications

Further emphasizing its potential in medicinal chemistry, Nayak and Poojary (2020) developed thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, which exhibited promising antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This study highlights the potential of utilizing this compound as a scaffold for developing new antibacterial agents Nayak & Poojary, 2020.

Anticancer Potential

The anticancer potential of derivatives has also been explored. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research suggests that structural modifications of the core compound could yield valuable leads in cancer therapy Abdellatif et al., 2014.

Mechanism of Action

The mechanism of action of these compounds is believed to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This makes them potential candidates for the development of neuroprotective and anti-neuroinflammatory agents .

Future Directions

The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

methyl 4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-13(19)10-11-12(18)14-9(7-17(11)16-15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIOVJJOVJYOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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